7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10429658
InChI: InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3
SMILES: CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34
Molecular Formula: C16H13N5O
Molecular Weight: 291.31 g/mol

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10429658

Molecular Formula: C16H13N5O

Molecular Weight: 291.31 g/mol

* For research use only. Not for human or veterinary use.

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C16H13N5O
Molecular Weight 291.31 g/mol
IUPAC Name 11-(2-ethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3
Standard InChI Key IXORNVMGTKBHLH-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34
Canonical SMILES CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-(2-Ethylphenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one (Compound ID: D718-0960) features a pyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidine backbone fused with a 2-ethylphenyl group at the 7-position . The core structure comprises:

  • A pyrimidine ring (six-membered, two nitrogen atoms) fused to a pyridine ring (six-membered, one nitrogen atom).

  • A triazole ring (five-membered, three nitrogen atoms) annulated to the pyrimidine moiety.

The 2-ethylphenyl substituent introduces steric bulk and lipophilicity, influencing both solubility and target interactions .

Structural Data

Key molecular parameters derived from computational and experimental analyses include:

PropertyValue
Molecular FormulaC₁₆H₁₃N₅O
Molecular Weight291.31 g/mol
logP (Partition Coefficient)1.9174
logD (Distribution Coefficient)1.9174
Polar Surface Area51.003 Ų
Hydrogen Bond Acceptors5
Steric ConfigurationAchiral

The SMILES notation (CCc1ccccc1N1C=CC2=C(C=Nc3ncnn23)C1=O) confirms the connectivity of the 2-ethylphenyl group to the triazolo-pyrimidine system .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 4-position.

  • Nucleophilic Attack: The lactam oxygen at position 6 participates in acyl transfer reactions with amines or alcohols .

  • Oxidative Degradation: Susceptibility to peroxide-mediated ring opening under UV light, necessitating storage in inert atmospheres .

Physicochemical Properties

Solubility and Lipophilicity

With a logP/logD of 1.9174, the compound exhibits moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility (logSw = -2.1958) . Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are recommended for in vitro assays.

Stability

Accelerated stability studies (40°C/75% RH) indicate:

  • Thermal Degradation: <5% decomposition over 30 days.

  • Photolytic Degradation: 12% degradation under UV light (300 nm) after 48 hours .

Comparative Analysis with Related Compounds

Dichlorophenyl Analogs

The 7-(2,4-dichlorophenyl)-8-methyl derivative differs in:

  • Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity, enhancing kinase binding affinity by 3-fold.

  • Metabolic Stability: Reduced CYP3A4-mediated oxidation due to steric shielding by methyl groups.

Property7-(2-Ethylphenyl) Derivative7-(2,4-Dichlorophenyl) Derivative
logP1.91742.89
Molecular Weight291.31356.18
Antiproliferative GI₅₀1.8 µM0.7 µM

Current Research and Future Directions

Patent Landscape

Patents EP2322176A1 and US20120225904A1 disclose triazolo-pyridinone derivatives as kinase inhibitors and antimicrobials, highlighting this structural class’s versatility . Specific claims include:

  • Use in treating inflammatory disorders via JAK2/STAT3 pathway inhibition .

  • Combination therapies with β-lactam antibiotics to overcome resistance .

Unmet Challenges

  • Synthetic Scalability: Multi-step routes complicate gram-scale production.

  • Toxicity Profiling: Hepatotoxicity observed in analogs necessitates structure-activity relationship (SAR) optimization .

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